Lipophilicity (LogP): 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Exhibits Distinct Partitioning vs. Des-Chloro and Bromo Analogs
The chloroacetamide side chain in the target compound confers a lipophilicity (LogP ~4.47) that is intermediate between its des-chloro acetamide analog (LogP ~4.64) and its bromoacetamide analog (LogP ~3.7-4.63). This difference is crucial for predicting reversed-phase HPLC retention times and passive membrane permeability in cellular assays [1]. The data indicates a quantifiable shift in partitioning behavior compared to both direct analogs .
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.47 (calculated) |
| Comparator Or Baseline | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 289504-18-3): 4.64 (ACD/LogP); 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 5504-92-7): 3.7 (reported) to 4.63 (calculated) |
| Quantified Difference | Δ LogP = -0.17 vs. des-chloro analog; Δ LogP = +0.77 to -0.16 vs. bromo analog |
| Conditions | Calculated using ACD/Labs Percepta and reported vendor data. |
Why This Matters
Selection of the chloro analog ensures predictable chromatographic behavior and aligns with established analytical methods for related benzodiazepine intermediates, unlike the bromo or des-chloro variants which would exhibit different retention times and method development requirements.
- [1] ChemSrc. 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 14405-03-9). View Source
